molecular formula C12H25IO6 B3100194 I-Peg6-OH CAS No. 136399-07-0

I-Peg6-OH

Cat. No. B3100194
CAS RN: 136399-07-0
M. Wt: 392.23 g/mol
InChI Key: IGZBQEPZKGWAQO-UHFFFAOYSA-N
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Description

I-Peg6-OH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that are designed to degrade target proteins within cells . They have two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of PEG compounds like I-Peg6-OH depends on how one defines the constituent monomer or parent molecule. They can be defined as ethylene glycol, ethylene oxide, or oxyethylene .


Molecular Structure Analysis

The chemical formula of I-Peg6-OH is C12H25IO6 . Its exact mass is 392.07 and its molecular weight is 392.230 . The elemental analysis shows that it contains Carbon (36.75%), Hydrogen (6.42%), Iodine (32.35%), and Oxygen (24.47%) .


Chemical Reactions Analysis

I-Peg6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Scientific Research Applications

Pegylation of Proteins

PEG is often used in the process of Pegylation, which involves the covalent attachment of PEG to proteins and other biomolecules. This increases their solubility, decreases aggregation, and can enhance their stability and biological activity .

Protein Biology Research

PEG derivatives of defined length (MW) that are activated with specific functional groups are used in proteomics and other biological research methods. These reagents provide the building blocks required to covalently attach or modify surfaces, proteins, and other molecules .

Bioconjugation

The flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance. This means it can be attached to proteins and other biomolecules without interfering with their functions .

Nanotechnology

In nanotechnology, PEG is used in the creation of nanoconjugates. The conformation of PEG on these nanoconjugates can be engineered to tune biological responses such as cell uptake, protein adsorption, or immunogenicity .

Drug Delivery

PEG is often used in drug delivery systems due to its non-toxic and non-immunogenic properties. It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Chromatography

PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .

Mechanism of Action

Target of Action

I-Peg6-OH is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of I-Peg6-OH, therefore, are the proteins that it is designed to degrade.

Mode of Action

I-Peg6-OH, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The degradation of the target protein can result in changes in cellular processes where the protein was involved.

Biochemical Pathways

The exact biochemical pathways affected by I-Peg6-OH would depend on the specific target protein being degraded. The general mechanism involves the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation can affect various cellular processes.

Pharmacokinetics

Pegylation, the process of attaching peg chains like i-peg6-oh to molecules, is known to improve water-solubility, bioavailability, and pharmacokinetics of drugs . It can also reduce immunogenic properties and enhance biological activities .

Result of Action

The molecular and cellular effects of I-Peg6-OH action would be the degradation of the target protein. This could lead to changes in the cellular processes where the protein was involved. For instance, PEG-based conjugates can minimize off-target effects, as the polymer can shield the drug from interacting with non-target tissues, resulting in reduced toxicity and improved safety profiles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of I-Peg6-OH. Epigenetics, which describes how environmental factors affect cellular epigenetics and hence human health, can play a role . Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of I-Peg6-OH.

Safety and Hazards

While I-Peg6-OH is generally safe and non-comedogenic, it can potentially cause skin irritation or allergic reactions in some individuals, especially those with sensitive skin . There have also been concerns about impurities like 1,4-dioxane in PEG compounds which can be carcinogenic, although manufacturers typically take measures to minimize such risks .

Future Directions

A key next step for PROTACs like I-Peg6-OH is to determine whether this approach can actually break through the degradation of undruggable targets . At present, KT-333 (STAT3 degrader) and ASP3082 (KRAS G12D degrader) have obtained preliminary data of phase I clinical research .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZBQEPZKGWAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25IO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

I-Peg6-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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